Cas no 2580253-10-5 (2-{4-(benzyloxy)carbonyl-1,4-oxazepan-6-yl}acetic acid)

2-{4-(Benzyloxy)carbonyl-1,4-oxazepan-6-yl}acetic acid is a specialized organic compound featuring a 1,4-oxazepane scaffold with a benzyloxycarbonyl (Cbz) protecting group and an acetic acid side chain. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of peptidomimetics and heterocyclic derivatives. The Cbz group enhances stability during synthetic manipulations, while the acetic acid moiety allows for further functionalization. Its well-defined reactivity profile and compatibility with standard coupling reagents make it suitable for applications in medicinal chemistry and drug discovery. The compound's purity and structural versatility support its use in the development of biologically active molecules.
2-{4-(benzyloxy)carbonyl-1,4-oxazepan-6-yl}acetic acid structure
2580253-10-5 structure
商品名:2-{4-(benzyloxy)carbonyl-1,4-oxazepan-6-yl}acetic acid
CAS番号:2580253-10-5
MF:C15H19NO5
メガワット:293.315064668655
CID:5662772
PubChem ID:165893210

2-{4-(benzyloxy)carbonyl-1,4-oxazepan-6-yl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2580253-10-5
    • EN300-27727308
    • 2-{4-[(benzyloxy)carbonyl]-1,4-oxazepan-6-yl}acetic acid
    • 2-{4-(benzyloxy)carbonyl-1,4-oxazepan-6-yl}acetic acid
    • インチ: 1S/C15H19NO5/c17-14(18)8-13-9-16(6-7-20-10-13)15(19)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,18)
    • InChIKey: NWGZHPHQGBMRFP-UHFFFAOYSA-N
    • ほほえんだ: O1CCN(C(=O)OCC2C=CC=CC=2)CC(CC(=O)O)C1

計算された属性

  • せいみつぶんしりょう: 293.12632271g/mol
  • どういたいしつりょう: 293.12632271g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 354
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 76.1Ų

2-{4-(benzyloxy)carbonyl-1,4-oxazepan-6-yl}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27727308-0.1g
2-{4-[(benzyloxy)carbonyl]-1,4-oxazepan-6-yl}acetic acid
2580253-10-5 95.0%
0.1g
$867.0 2025-03-19
Enamine
EN300-27727308-2.5g
2-{4-[(benzyloxy)carbonyl]-1,4-oxazepan-6-yl}acetic acid
2580253-10-5 95.0%
2.5g
$1931.0 2025-03-19
Enamine
EN300-27727308-0.05g
2-{4-[(benzyloxy)carbonyl]-1,4-oxazepan-6-yl}acetic acid
2580253-10-5 95.0%
0.05g
$827.0 2025-03-19
Enamine
EN300-27727308-0.25g
2-{4-[(benzyloxy)carbonyl]-1,4-oxazepan-6-yl}acetic acid
2580253-10-5 95.0%
0.25g
$906.0 2025-03-19
Enamine
EN300-27727308-5.0g
2-{4-[(benzyloxy)carbonyl]-1,4-oxazepan-6-yl}acetic acid
2580253-10-5 95.0%
5.0g
$2858.0 2025-03-19
Enamine
EN300-27727308-1.0g
2-{4-[(benzyloxy)carbonyl]-1,4-oxazepan-6-yl}acetic acid
2580253-10-5 95.0%
1.0g
$986.0 2025-03-19
Enamine
EN300-27727308-10.0g
2-{4-[(benzyloxy)carbonyl]-1,4-oxazepan-6-yl}acetic acid
2580253-10-5 95.0%
10.0g
$4236.0 2025-03-19
Enamine
EN300-27727308-0.5g
2-{4-[(benzyloxy)carbonyl]-1,4-oxazepan-6-yl}acetic acid
2580253-10-5 95.0%
0.5g
$946.0 2025-03-19
Enamine
EN300-27727308-1g
2-{4-[(benzyloxy)carbonyl]-1,4-oxazepan-6-yl}acetic acid
2580253-10-5
1g
$986.0 2023-09-10
Enamine
EN300-27727308-10g
2-{4-[(benzyloxy)carbonyl]-1,4-oxazepan-6-yl}acetic acid
2580253-10-5
10g
$4236.0 2023-09-10

2-{4-(benzyloxy)carbonyl-1,4-oxazepan-6-yl}acetic acid 関連文献

2-{4-(benzyloxy)carbonyl-1,4-oxazepan-6-yl}acetic acidに関する追加情報

Introduction to 2-{4-(benzyloxy)carbonyl-1,4-oxazepan-6-yl}acetic acid (CAS No. 2580253-10-5)

2-{4-(benzyloxy)carbonyl-1,4-oxazepan-6-yl}acetic acid, identified by its Chemical Abstracts Service (CAS) number 2580253-10-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of oxazepane derivatives, which are known for their structural versatility and potential biological activities. The presence of a benzyloxy carbonyl group and an acetic acid moiety in its molecular structure suggests a high degree of functionalization, making it a valuable intermediate in the synthesis of more complex molecules.

The benzyloxy carbonyl (Boc) group is a common protective group used in peptide synthesis and drug development, providing stability to the carboxylic acid functionality under various reaction conditions. This feature makes 2-{4-(benzyloxy)carbonyl-1,4-oxazepan-6-yl}acetic acid particularly useful in the construction of peptidomimetics and other bioactive scaffolds. The oxazepane ring, a seven-membered heterocycle containing nitrogen, is known to exhibit favorable pharmacokinetic properties, including improved solubility and metabolic stability, which are critical factors in drug design.

In recent years, there has been growing interest in oxazepane derivatives due to their potential applications in treating neurological disorders, such as epilepsy and anxiety-related conditions. The structural motif of 1,4-oxazepane has been shown to enhance binding affinity to certain neurotransmitter receptors, making it a promising scaffold for developing novel therapeutics. The specific modification at the 6-position of the oxazepane ring in 2-{4-(benzyloxy)carbonyl-1,4-oxazepan-6-yl}acetic acid introduces additional functional handles that can be further manipulated to tailor biological activity.

The acetic acid moiety at one end of the molecule provides a simple carboxylic acid functionality that can participate in various chemical transformations, such as esterification or amidation, expanding its utility in synthetic chemistry. This compound’s dual functionality—protected by the Boc group and equipped with an acetic acid side chain—makes it an attractive building block for constructing more complex molecules with tailored properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2-{4-(benzyloxy)carbonyl-1,4-oxazepan-6-yl}acetic acid with target proteins more accurately. These studies have highlighted its potential as a ligand for enzymes involved in metabolic pathways and as a modulator of ion channels. For instance, modifications at the benzyloxy carbonyl group have been shown to influence the electronic properties of the molecule, thereby affecting its interaction with biological targets.

The synthesis of 2-{4-(benzyloxy)carbonyl-1,4-oxazepan-6-yl}acetic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps include the formation of the oxazepane ring through cyclization reactions and subsequent functionalization at the 6-position using appropriate electrophilic or nucleophilic reagents. The introduction of the benzyloxy carbonyl group typically involves reaction with benzyl chloroformate or similar reagents under controlled conditions.

In pharmaceutical research, intermediates like 2-{4-(benzyloxy)carbonyl-1,4-oxazepan-6-yl}acetic acid are often used in high-throughput screening (HTS) campaigns to identify lead compounds for drug development. The structural features of this compound make it a good candidate for exploring new therapeutic avenues, particularly in areas where oxazepane derivatives have shown promise. For example, analogs with varying substituents at the 6-position have been investigated for their effects on central nervous system (CNS) activity.

The role of computational tools in designing derivatives of 2-{4-(benzyloxy)carbonyl-1,4-oxazepan-6-yl}acetic acid cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations help predict how different modifications will affect the molecule’s stability and reactivity. These insights are crucial for guiding synthetic efforts and optimizing drug-like properties such as lipophilicity, solubility, and metabolic degradation.

As research progresses, the applications of compounds like 2-{4-(benzyloxy)carbonyl-1,4-oxazepan-6-y l}acetic acid are expected to expand into new therapeutic areas. The ability to modify its core structure while maintaining key functional groups allows for a wide range of possibilities. For instance, incorporating additional heterocycles or bioisosteres could lead to novel molecules with improved pharmacological profiles.

The growing interest in green chemistry principles has also influenced how compounds like this are synthesized. Researchers are increasingly exploring catalytic methods and solvent-free reactions to minimize waste and energy consumption. Such approaches align with broader efforts to make pharmaceutical manufacturing more sustainable while maintaining high standards of quality control.

In conclusion,2-{4-(benzyloxy)carbonyl -1 , 4 - ox az ep an - 6 - y l } ac et ic ac id (CAS No . 2580253 -10 -5 ) represents a significant advancement in medicinal chemistry . Its unique structural features , combined with its versatility as a synthetic intermediate , make it a valuable asset for drug discovery programs . As our understanding of biological targets improves , so too will our ability to harness compounds like this for therapeutic purposes . The future holds exciting possibilities for further exploration and innovation based on this promising chemical entity . p >

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